5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide

thiophene carboxamide halogen bonding electronic modulation

5-Chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 2309258-69-1; molecular formula C15H16ClNO2S2; molecular weight 341.87 g/mol) belongs to the thiophene-2-carboxamide class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anticoagulant activity, and antiproliferative effects. The compound features a 5-chloro substituent on the thiophene-2-carboxamide core and a distinct N-{[4-(thiophen-3-yl)oxan-4-yl]methyl} side chain incorporating a tetrahydropyran (oxane) ring with a thiophen-3-yl substituent.

Molecular Formula C15H16ClNO2S2
Molecular Weight 341.87
CAS No. 2309258-69-1
Cat. No. B2580863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide
CAS2309258-69-1
Molecular FormulaC15H16ClNO2S2
Molecular Weight341.87
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=C(S2)Cl)C3=CSC=C3
InChIInChI=1S/C15H16ClNO2S2/c16-13-2-1-12(21-13)14(18)17-10-15(4-6-19-7-5-15)11-3-8-20-9-11/h1-3,8-9H,4-7,10H2,(H,17,18)
InChIKeyMCKKURREOAEQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 2309258-69-1): Structural Identity and Scaffold Context for Research Procurement


5-Chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 2309258-69-1; molecular formula C15H16ClNO2S2; molecular weight 341.87 g/mol) belongs to the thiophene-2-carboxamide class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anticoagulant activity, and antiproliferative effects [1]. The compound features a 5-chloro substituent on the thiophene-2-carboxamide core and a distinct N-{[4-(thiophen-3-yl)oxan-4-yl]methyl} side chain incorporating a tetrahydropyran (oxane) ring with a thiophen-3-yl substituent. This architecture differentiates it from simpler thiophene carboxamides lacking the oxane-thiophene side chain combination. The compound is currently listed as a research chemical for non-human experimental use, with its procurement value arising from the unique combination of structural features rather than from extensively validated biological target engagement .

Why In-Class Substitution of 5-Chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 2309258-69-1) Carries Undefined Risk


Thiophene-2-carboxamide derivatives exhibit pronounced structure-activity divergence based on subtle modifications to the amide side chain and ring substituents. The 5-chloro substituent alters electron density on the thiophene ring, modulating π-stacking and halogen-bonding interactions with biological targets [1]. The thiophen-3-yl orientation on the oxane ring (vs. thiophen-2-yl) changes both the spatial trajectory of the pendant aromatic group and its electronic coupling to the carboxamide, factors known to influence target selectivity in thiophene-based kinase and FABP inhibitors [2]. The oxane ring contributes conformational restraint and hydrogen-bonding capacity absent in flexible alkyl linkers. Without direct comparative bioactivity data for this specific compound against its closest analogs, the scientific risk of substituting a generic thiophene carboxamide is unquantified—the substituent pattern at the 5-position, the thiophene attachment point on oxane, and the methylene spacer collectively represent interdependent variables that cannot be assumed interchangeable. The quantitative evidence below details what is structurally measurable today and what remains to be experimentally determined.

Quantitative Differentiation Evidence for 5-Chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 2309258-69-1) Against Closest Analogs


Structural Identity: 5-Chloro vs. 4-Methyl Substituent on Thiophene-2-Carboxamide Core

The target compound bears a 5-chloro substituent on the thiophene-2-carboxamide core, whereas the closest direct analog (4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide) carries a 4-methyl group. The chlorine atom is electron-withdrawing (Hammett σm = 0.37) while the methyl group is electron-donating (σm = -0.07), producing opposite electronic effects on the carboxamide resonance and the thiophene ring's π-system [1]. Chlorine also provides a halogen-bond donor capability (σ-hole) absent in the methyl analog, a structural feature exploited in thiophene-based kinase inhibitors to achieve specific hinge-region interactions [2]. These differences are structurally quantifiable through calculated electrostatic potential surfaces and Hammett parameters, though direct comparative bioactivity data for these two compounds in identical assays is not available in the public domain.

thiophene carboxamide halogen bonding electronic modulation structure-activity relationship

Side-Chain Aromatic Orientation: Thiophen-3-yl vs. Thiophen-2-yl Attachment to Oxane Ring

The target compound incorporates a thiophen-3-yl group at the oxane 4-position, whereas the closely related analog 5-chloro-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide uses thiophen-2-yl. The 3-yl isomer positions the sulfur atom meta to the oxane attachment point, projecting the heteroatom in a different spatial trajectory compared to the 2-yl isomer where sulfur is ortho. In thiophene-containing bioactive molecules, the position of the sulfur atom relative to the scaffold influences both the molecular electrostatic potential surface and the preferred binding pose within hydrophobic pockets [1]. Additionally, the target compound features a methylene spacer (-CH2-) between the oxane ring and the amide nitrogen, whereas the comparator with direct N–oxane attachment lacks this rotational degree of freedom, resulting in different conformational ensembles available for target engagement [2].

regioisomer thiophene orientation spatial trajectory target recognition

Halogen Identity: 5-Chloro vs. 5-Bromo Differentiation in Analogous Scaffolds

The compound 5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-2-carboxamide represents a dual-variable comparator differing in both halogen (Br vs. Cl) and core heterocycle (furan vs. thiophene). In the broader thiophene carboxamide literature, 5-chloro and 5-bromo derivatives exhibit divergent physicochemical and pharmacological profiles. Bromine increases lipophilicity (πBr = 0.86 vs. πCl = 0.71) and molecular weight, both of which influence membrane permeability and non-specific protein binding [1]. In the FABP4/5 inhibitor patent literature, chloro-substituted thiophene carboxamides demonstrated distinct potency rank-ordering compared to their bromo counterparts, with halogen size and polarizability affecting the quality of halogen-bond interactions in the binding pocket [2]. The furan core further reduces sulfur-mediated interactions relative to thiophene, altering both metabolic stability and π-stacking geometry.

halogen substitution 5-chloro 5-bromo lipophilicity reactivity

Side-Chain Heterocycle Identity: Thiophene vs. Pyrazole in the Amine Moiety

A comparator sharing the same 5-chlorothiophene-2-carboxamide core but differing in the amine side chain is 5-chloro-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}thiophene-2-carboxamide. In this analog, the pendant thiophene ring is replaced by a pyrazole, introducing a hydrogen-bond donor (N-H) and an additional acceptor nitrogen. Pyrazole is a recognized bioisostere for thiophene in certain contexts but alters both hydrogen-bonding capacity and electronic distribution [1]. The thiophene side chain in the target compound contributes exclusively hydrophobic and π-stacking interactions, whereas the pyrazole comparator introduces directional hydrogen-bonding potential that may engage different protein surface residues or solvent networks, with consequences for selectivity that are target-dependent and not generalizable across assay systems [2].

heterocycle replacement thiophene pyrazole bioisosterism H-bond capacity

Class-Level Antiproliferative Potential of Thiophene Carboxamide Scaffolds

A 2025 study on structurally related thiophene carboxamide derivatives (compounds MB-D1 through MB-D4) demonstrated that this scaffold class can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells [1]. Compound MB-D2 achieved significant caspase 3/7 activation, mitochondrial depolarization, and ROS reduction selectively in A375 melanoma cells, with an IC50 in the low micromolar range, while showing no apoptotic effect in HaCaT normal keratinocytes. Although the specific substituent patterns differ from the target compound (MB-D2 features a different amide side chain), the 5-chlorothiophene-2-carboxamide core present in the target compound is a validated privileged scaffold for antiproliferative activity. Notably, within this study, minor structural modifications between MB-D1 and MB-D2 (differing in a single substituent) produced substantial differences in potency and selectivity—reinforcing the non-interchangeability of closely related thiophene carboxamides [1].

antiproliferative thiophene carboxamide cancer cell lines scaffold validation

Transparency Statement: Limits of Available Differential Evidence for CAS 2309258-69-1

As of the search date, no primary research articles, patents, or authoritative database entries (PubChem, ChEMBL, ChemSpider, BindingDB, PubMed) contain quantitative biological assay data, ADMET parameters, or target engagement measurements for 5-chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 2309258-69-1) [1]. The compound appears exclusively in vendor catalogs from non-authoritative sources, listed as a research chemical without associated peer-reviewed biological validation . Consequently, all differentiation evidence presented in this guide is structural, physicochemical (estimated), or class-level inferential in nature. No direct head-to-head comparative bioassay data exists for this compound against any named comparator. Prospective users should treat this compound as a structurally defined but biologically unvalidated chemical probe requiring de novo characterization. Procurement decisions should be based on the unique structural features documented above, with the explicit understanding that biological activity, selectivity, and safety profiles are currently unknown and must be determined experimentally.

data gap unvalidated compound research chemical procurement caution

Recommended Research Application Scenarios for 5-Chloro-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide (CAS 2309258-69-1) Based on Structural and Class Evidence


Chemical Biology Probe Development Leveraging the Unique Oxane-Thiophene-3-yl Architecture

The compound's combination of a 5-chlorothiophene-2-carboxamide core with a 4-(thiophen-3-yl)oxan-4-yl side chain represents a structural topology not found in any commercially validated bioactive molecule. This uniqueness makes it suitable as a starting scaffold for chemical biology probe campaigns targeting novel protein pockets where the thiophen-3-yl orientation and oxane conformational restraint may confer selectivity advantages over flat aromatic analogs [1]. Researchers should prioritize de novo target identification (e.g., chemical proteomics, thermal shift assays) before committing to specific biological hypotheses, given the absence of published target engagement data.

Structure-Activity Relationship (SAR) Comparator for Thiophene Carboxamide Library Expansion

The compound serves as a structurally defined SAR probe for medicinal chemistry programs exploring the effects of (a) 5-chloro vs. 5-H/unsubstituted thiophene, (b) thiophen-3-yl vs. thiophen-2-yl side-chain attachment, and (c) oxane-containing vs. linear alkyl amide linkers. In systematic library screening, this compound fills a substitution-vector space that is sparsely represented in commercial screening collections, making it valuable for hit-expansion efforts where the initial hit contains a thiophene carboxamide motif [1]. All biological readouts must be internally calibrated against the unsubstituted analog N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide to isolate the contribution of the 5-chloro substituent.

Computational Chemistry and Molecular Modeling Template

With its balanced molecular weight (341.87 g/mol), moderate lipophilicity (estimated logP 3.2–3.8), and defined stereoelectronic features, this compound is well-suited as a template for computational modeling studies including docking, molecular dynamics, and free-energy perturbation calculations [1]. The conformational constraints imposed by the oxane ring and the methylene spacer reduce the accessible torsional space compared to fully flexible linkers, improving the tractability of conformational sampling in silico. Users may employ the compound as a 'negative control' template in virtual screening campaigns against targets where thiophene carboxamide binding is established but where the oxane-thiophene-3-yl moiety is predicted to be sterically incompatible.

Method Development for Analytical Characterization of Thiophene-Oxane Hybrid Molecules

The compound's combination of two sulfur-containing heterocycles (thiophene and chlorothiophene) with an oxygen heterocycle (oxane) provides a useful test analyte for developing and validating HPLC-MS, GC-MS, and NMR methods tailored to sulfur-rich small molecules. The distinctive isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio ~3:1) and the diagnostic ¹H NMR signals for the oxane methylene protons adjacent to oxygen offer built-in analytical handles for method optimization [1]. This scenario is particularly relevant for core facilities and contract research organizations seeking to expand their analytical capabilities for heterocycle-rich compound libraries.

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